
3-(2-Aminopropan-2-YL)benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Aminopropan-2-YL)benzonitrile is an organic compound with the molecular formula C10H12N2 It is a derivative of benzonitrile, where the nitrile group is attached to a benzene ring substituted with a 2-aminopropan-2-yl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Aminopropan-2-YL)benzonitrile typically involves the reaction of benzonitrile with 2-aminopropane under specific conditions. One common method is the nucleophilic substitution reaction where the amino group replaces a leaving group on the benzonitrile ring. The reaction conditions often include the use of a base to deprotonate the amino group, facilitating its nucleophilic attack on the benzonitrile ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar nucleophilic substitution reactions. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Analyse Chemischer Reaktionen
Types of Reactions
3-(2-Aminopropan-2-YL)benzonitrile undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or imine derivatives.
Reduction: The nitrile group can be reduced to form amines or other reduced nitrogen-containing compounds.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or alkylating agents can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro or imine derivatives.
Reduction: Amines or other reduced nitrogen-containing compounds.
Substitution: Various substituted benzonitrile derivatives depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
3-(2-Aminopropan-2-YL)benzonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on biological systems.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-(2-Aminopropan-2-YL)benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds or electrostatic interactions with these targets, influencing their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzonitrile: The parent compound, lacking the 2-aminopropan-2-yl group.
2-Aminopropan-2-yl derivatives: Compounds with similar amino group substitutions on different aromatic rings.
Uniqueness
3-(2-Aminopropan-2-YL)benzonitrile is unique due to the specific positioning of the amino group and the nitrile group on the benzene ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Eigenschaften
Molekularformel |
C10H12N2 |
|---|---|
Molekulargewicht |
160.22 g/mol |
IUPAC-Name |
3-(2-aminopropan-2-yl)benzonitrile |
InChI |
InChI=1S/C10H12N2/c1-10(2,12)9-5-3-4-8(6-9)7-11/h3-6H,12H2,1-2H3 |
InChI-Schlüssel |
JRTLISHRHVGYSU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C1=CC=CC(=C1)C#N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6H-Pyrrolo[3,2-c]pyridin-6-one, 3-amino-1,5-dihydro-](/img/structure/B15131018.png)
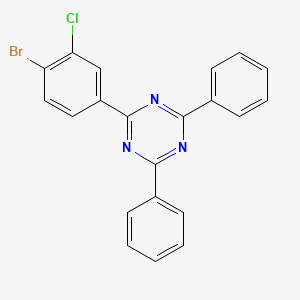
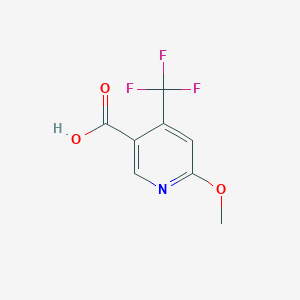

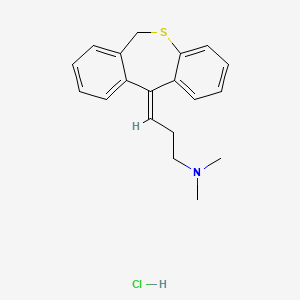

![2-amino-9-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-8-methyl-1H-purin-6-one](/img/structure/B15131046.png)
![2-[5-(Methoxymethyl)-1,2,4-oxadiazol-3-yl]morpholine](/img/structure/B15131047.png)
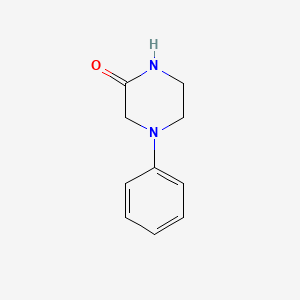
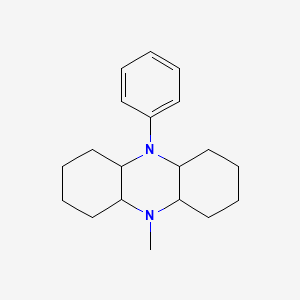
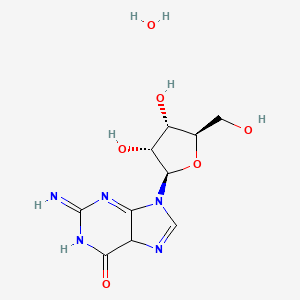
![5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)bicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B15131063.png)
![6-Methylbenzo[d]thiazol-4-amine](/img/structure/B15131074.png)
![2-[[1-[2-(Butoxycarbonylamino)-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B15131085.png)
